- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,

Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)

94743-26-7 structure

商品名:2,2-Dimethyl-6-phenylhexan-3-one

2,2-Dimethyl-6-phenylhexan-3-one 化学的及び物理的性質

名前と識別子

-

- 2,2-Dimethyl-6-phenylhexan-3-one

- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)

-

- インチ: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

- InChIKey: JRSVGSLNDAMUHF-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCC1C=CC=CC=1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 204.151415257g/mol

- どういたいしつりょう: 204.151415257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 17.1

2,2-Dimethyl-6-phenylhexan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |

2,2-Dimethyl-6-phenylhexan-3-one |

94743-26-7 | 98% | 1g |

¥3288.00 | 2024-04-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |

2,2-dimethyl-6-phenylhexan-3-one |

94743-26-7 | 95% | 10g |

$1527 | 2023-09-07 |

2,2-Dimethyl-6-phenylhexan-3-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids, Angewandte Chemie, 2018, 57(19), 5501-5505

合成方法 3

はんのうじょうけん

1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt

リファレンス

- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation, Chemical Science, 2019, 10(6), 1687-1691

合成方法 4

はんのうじょうけん

1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min

リファレンス

- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling, ACS Catalysis, 2022, 12(21), 13681-13689

合成方法 5

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt

1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min

1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min

リファレンス

- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes, Journal of the American Chemical Society, 2023, 145(27), 14884-14893

合成方法 6

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane, Synthetic Communications, 1999, 29(8), 1249-1255

合成方法 7

はんのうじょうけん

リファレンス

- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19

合成方法 8

はんのうじょうけん

リファレンス

- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols, Chemistry - A European Journal, 2019, 25(40), 9477-9484

合成方法 9

はんのうじょうけん

1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C

リファレンス

- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source, Angewandte Chemie, 2019, 58(22), 7454-7458

2,2-Dimethyl-6-phenylhexan-3-one Raw materials

- LITHIUM-2-METHYL-2-PROPANIDE

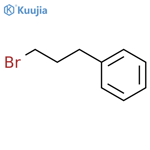

- (3-Bromopropyl)benzene

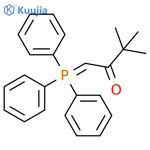

- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one

- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione

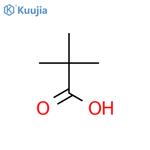

- 2,2-dimethylpropanoic acid

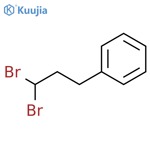

- Benzene, (3,3-dibromopropyl)-

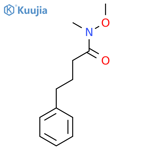

- N-methoxy-N-methyl-4-phenylbutanamide

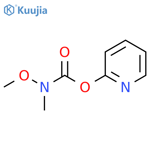

- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester

- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane

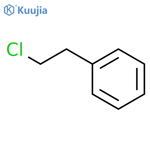

- (2-Chloroethyl)benzene

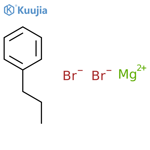

- 3-PHENYL PROPANE MAGNESIUM BROMIDE

- Benzene,(3-iodopropyl)-

2,2-Dimethyl-6-phenylhexan-3-one Preparation Products

2,2-Dimethyl-6-phenylhexan-3-one 関連文献

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

2. Book reviews

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one) 関連製品

- 96921-35-6(4-(1-(4-Nitrophenyl)ethyl)morpholine)

- 1259938-32-3(2,3-dimethyl-4-phenylbut-3-enal)

- 1704386-32-2(methyl (2E)-3-(5-fluoro-2-methylphenyl)prop-2-enoate)

- 1805991-16-5(Ethyl 5-amino-4-(difluoromethyl)-2-methylpyridine-3-carboxylate)

- 52024-33-6(2-(4-Chlorobenzene)sulfonyl-5-nitropyridine)

- 1805395-95-2(Schembl20829176)

- 95970-13-1(Benzene, 1,2,3-tribromo-4-methoxy-)

- 2228698-91-5(2-(1-ethenyl-1H-pyrazol-4-yl)propan-2-ol)

- 1283108-35-9(2-{[6-(pyridin-3-yl)pyridazin-3-yl]oxy}ethan-1-amine)

- 365441-71-0(EZ-Link NHS-PEG12-Biotin)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量